4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide
Description
4-[1-(Propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide is a structurally complex organic molecule combining an indole ring with a 1,2,4-triazole moiety linked via a butanamide chain. Its molecular formula is C₁₇H₂₁N₅O, with a molecular weight of 311.4 g/mol . The indole moiety, a bicyclic aromatic structure, is known for its biological relevance in neurotransmitter systems and enzyme modulation, while the triazole group enhances reactivity and target selectivity due to its nitrogen-rich heterocyclic nature . This dual functionality positions the compound as a candidate for therapeutic applications, particularly in oncology and antimicrobial research .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1-propan-2-ylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C17H21N5O/c1-12(2)22-10-13(14-7-3-4-8-15(14)22)6-5-9-16(23)20-17-18-11-19-21-17/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
PGUDHOGWYZLTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 4-[1-(Propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide | Indole + triazole linked via butanamide | Potential anticancer, antimicrobial | Baseline for comparison; dual heterocyclic system |
| Indoleacetic Acid | Indole ring with acetic acid side chain | Plant growth regulation | Lacks triazole; limited pharmacological scope |
| Benzotriazole | Benzene fused to triazole | Corrosion inhibition | No indole; non-biological applications |
| N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide | Indole + thiazole via butanamide | Antimicrobial | Thiazole replaces triazole; altered target affinity |
| N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide | Methoxy-substituted phenyl + indole-triazole | Anticancer | Methoxy group enhances lipophilicity and receptor binding |
| N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide | Benzimidazole + indole via butanamide | Antimicrobial, antitumor | Benzimidazole replaces triazole; broader enzyme inhibition |
| 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide | Indole + triazole with propanamide linker | Undisclosed (structural analog) | Shorter linker may reduce conformational flexibility |
Pharmacological Advantages of the Target Compound
The indole-triazole combination enables dual mechanisms:
Indole-mediated interactions with serotonin receptors or cytochrome P450 enzymes .
Triazole-driven hydrogen bonding with bacterial cell wall precursors or kinase domains . This synergy is absent in simpler derivatives like Indoleacetic Acid or non-indole analogs like Benzotriazole.
Biological Activity
4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H20N4
- Molecular Weight : 272.35 g/mol
- CAS Number : Not specifically listed but can be identified through its structural formula.
Pharmacological Effects
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of indole and triazole compounds possess significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness as chemotherapeutic agents .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . In vitro studies have demonstrated that related compounds exhibit IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a similar potential for 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators like prostaglandins .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Some studies suggest that indole derivatives can cause cell cycle arrest in the G0/G1 phase, inhibiting cell proliferation .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Indole Derivatives : A study evaluated a series of indole-based compounds for their anticancer properties against various cell lines. Compounds with similar structures exhibited IC50 values as low as 6.2 μM against HCT116 colon carcinoma cells .
- Anti-inflammatory Screening : A comparative analysis was conducted on several triazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated significant reduction in edema with certain derivatives showing comparable efficacy to standard anti-inflammatory drugs .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
